3-Hexadecyl-4-pentadecylideneoxetan-2-one
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Overview
Description
3-Hexadecyl-4-pentadecylideneoxetan-2-one: is an organic compound with the molecular formula C34H64O2 . It is characterized by a unique oxetane ring structure, which is a four-membered ring containing one oxygen atom. This compound is notable for its long hydrocarbon chains, which contribute to its significant molecular weight of approximately 504.87 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexadecyl-4-pentadecylideneoxetan-2-one typically involves the reaction of hexadecyl and pentadecylidene precursors under controlled conditions. The oxetane ring formation is a crucial step, often achieved through cyclization reactions. Specific reagents and catalysts may be used to facilitate this process, although detailed synthetic routes are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Purification steps, such as distillation or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Hexadecyl-4-pentadecylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: The hydrocarbon chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Chemistry: In chemistry, 3-Hexadecyl-4-pentadecylideneoxetan-2-one is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s long hydrocarbon chains and oxetane ring structure make it a subject of interest in biological studies, particularly in understanding membrane interactions and lipid behavior .
Medicine: Research in medicine explores the potential of this compound in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants .
Mechanism of Action
The mechanism by which 3-Hexadecyl-4-pentadecylideneoxetan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
3-Hexadecyl-4-pentadecylideneoxetan-2-one: shares similarities with other oxetane derivatives, such as 3-Hexadecyl-4-pentadecylideneoxetan-2-ol and 3-Hexadecyl-4-pentadecylideneoxetan-2-thione .
Uniqueness: The uniqueness of this compound lies in its specific hydrocarbon chain lengths and the presence of the oxetane ring. These structural features confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
67845-95-8 |
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Molecular Formula |
C34H64O2 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
(4Z)-3-hexadecyl-4-pentadecylideneoxetan-2-one |
InChI |
InChI=1S/C34H64O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(36-34(32)35)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/b33-31- |
InChI Key |
XPBFTRCBWYTEOD-FPODKLOTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC1/C(=C/CCCCCCCCCCCCCC)/OC1=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCCCCCC)OC1=O |
physical_description |
Liquid, Other Solid |
Origin of Product |
United States |
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